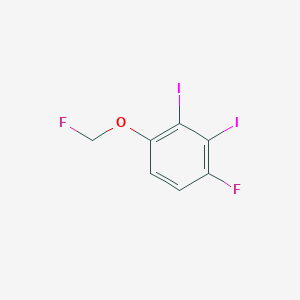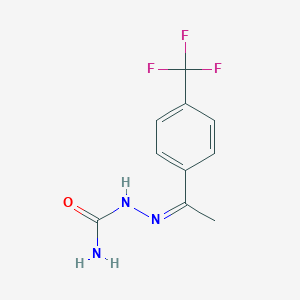
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylideneamino group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
((1-(4-(Trifluoromethyl)phenyl)ethylidene)hydrazine): Similar structure but with a hydrazine group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)thiourea): Contains a thiourea group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)thiourea: Similar structure with both amino and thiourea groups.
Uniqueness
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is unique due to the presence of both the trifluoromethyl group and the urea moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bonding potential, which can be advantageous in various applications.
Properties
Molecular Formula |
C10H10F3N3O |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[(Z)-1-[4-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6- |
InChI Key |
GYWCIJPQRFUBNU-UUASQNMZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


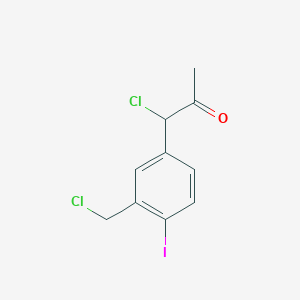
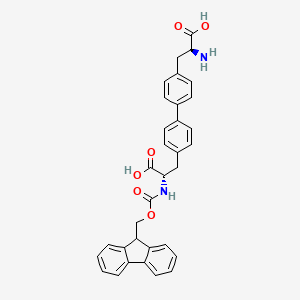
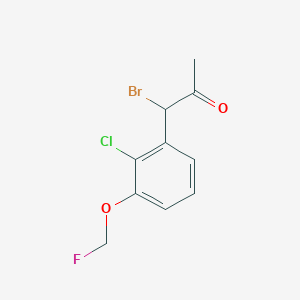
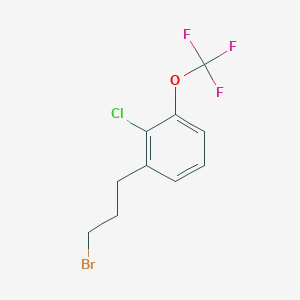
![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
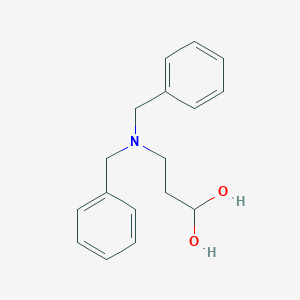
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)

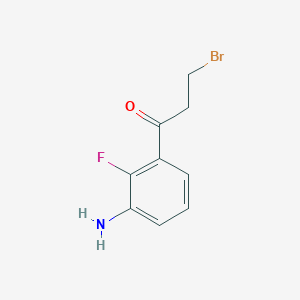
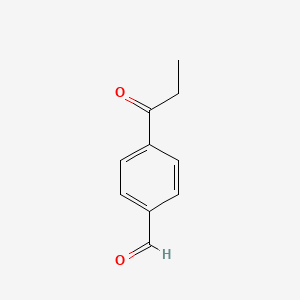
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
